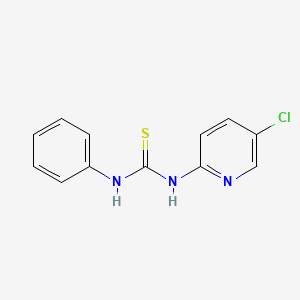
1-(5-Chloropyridin-2-yl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyridin-2-yl)-3-phenylthiourea is a chemical compound that belongs to the class of thiourea derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-2-yl)-3-phenylthiourea typically involves the reaction of 5-chloropyridine-2-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Another thiourea derivative with similar structural features and biological activities.
N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide): A compound with a similar pyridine ring but different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 1-(5-Chloropyridin-2-yl)-3-phenylthiourea is unique due to its specific combination of a chloropyridine ring and a phenylthiourea group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
21780-62-1 |
|---|---|
Molecular Formula |
C12H10ClN3S |
Molecular Weight |
263.75 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C12H10ClN3S/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
InChI Key |
COMALOUJGNUXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)Cl |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


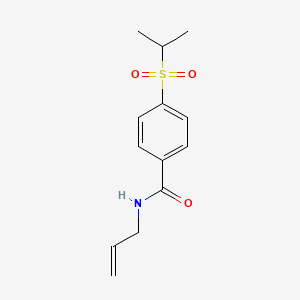
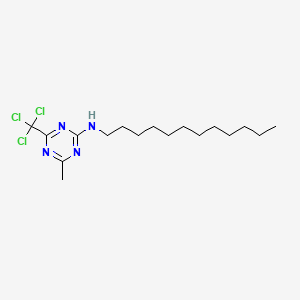

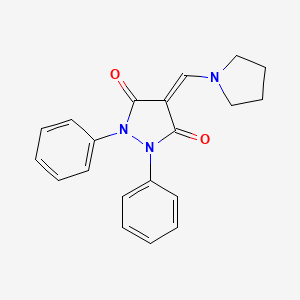

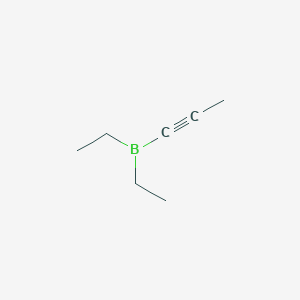
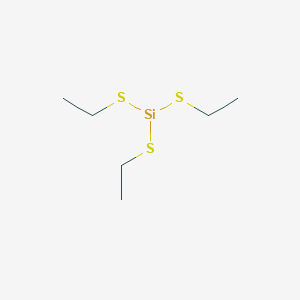
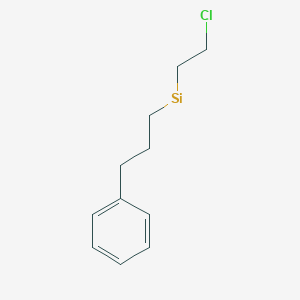
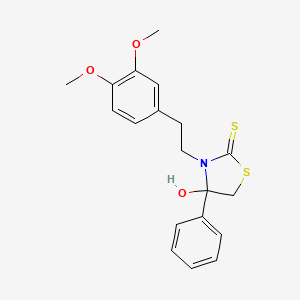

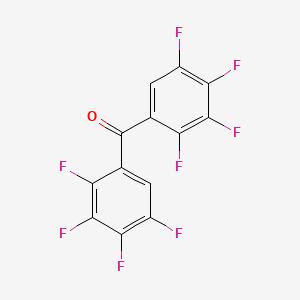
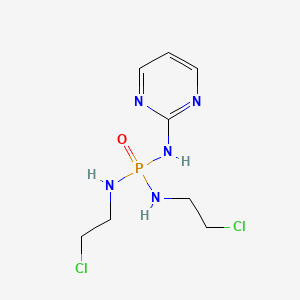
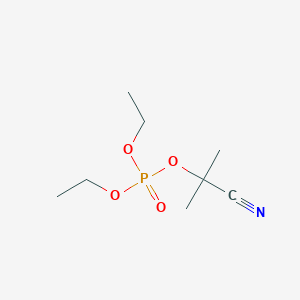
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
